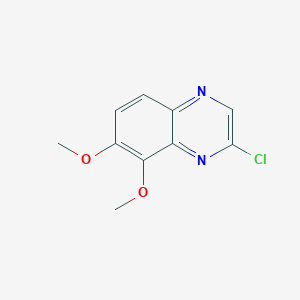
2-Chloro-7,8-dimethoxyquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7,8-dimethoxyquinoxaline is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Antifungal Properties:
Research indicates that quinoxaline derivatives, including 2-chloro-7,8-dimethoxyquinoxaline, exhibit substantial antifungal activity against various pathogens. Specifically, studies have highlighted its effectiveness against Candida and Aspergillus species. For instance, in a murine model, the compound demonstrated significant efficacy against Candida albicans, reducing TNF-α levels and showing potential as a treatment option for oral candidiasis .
Bacterial Activity:
Quinoxaline derivatives have also been noted for their antibacterial properties. They have shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship of these compounds suggests that modifications can enhance their antibacterial potency .
Therapeutic Applications
Cancer Treatment:
The quinoxaline framework is associated with various anticancer activities. Compounds derived from quinoxaline have been investigated for their potential to inhibit tumor growth and metastasis in several cancer types. For example, chlorosulfaquinoxaline has been reported to possess immunosuppressive and potential antineoplastic activities .
Anti-inflammatory Effects:
In addition to antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Eigenschaften
Molekularformel |
C10H9ClN2O2 |
|---|---|
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
2-chloro-7,8-dimethoxyquinoxaline |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-9(10(7)15-2)13-8(11)5-12-6/h3-5H,1-2H3 |
InChI-Schlüssel |
PXFZAQDVDRAFMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=NC(=CN=C2C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













